
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate” is an organic compound containing a carbamate group (carbamoyl) and a benzoate group. The presence of a chlorophenyl group indicates that it has a chlorine atom attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the carbamoyl group attached to the benzoate group, with the 3-chlorophenyl group attached to the carbamoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the chlorophenyl, carbamoyl, and benzoate groups .Applications De Recherche Scientifique
Photopolymerization and Material Science
A study by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals. This compound shows promise in photopolymerization applications, where control over polymer growth and structure is crucial (Guillaneuf et al., 2010).
Phototransformation in Environmental Chemistry
Mansfield and Richard (1996) discussed the photolysis of dichlorophen, leading to various transformation products in different conditions. This research provides insights into the environmental degradation of chlorinated organic compounds, relevant to understanding the fate of similar chemical structures in aquatic environments (Mansfield & Richard, 1996).
Organic Synthesis and Antimicrobial Activity
Research by Jalihal et al. (2009) focused on the synthesis of new 1,2,4-triazoles from aniline and chloro aniline derivatives, demonstrating the potential for antimicrobial applications. This work underlines the chemical versatility of Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate-related compounds in synthesizing biologically active molecules (Jalihal et al., 2009).
Fluorescence and Liquid Crystal Applications
Muhammad et al. (2016) synthesized a series of methyl 4-(4-alkoxystyryl)benzoates to study their liquid crystalline and fluorescence properties. These findings indicate potential applications in optoelectronic devices and materials science, showcasing the compound's utility in developing functional materials with specific optical properties (Muhammad et al., 2016).
Agricultural Applications
In the context of agriculture, Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, indicating potential for controlled delivery systems in crop protection. This study suggests the broader applicability of related chemical structures in formulating more efficient and environmentally friendly pesticide delivery systems (Campos et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[3-(3-chlorophenyl)-3-hydroxypropyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-10-9-16(21)14-3-2-4-15(19)11-14/h2-8,11,16,21H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYHXPWWQTDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

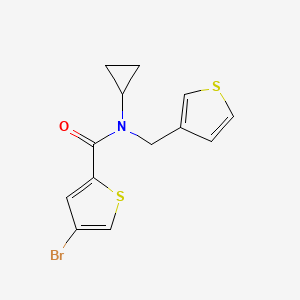
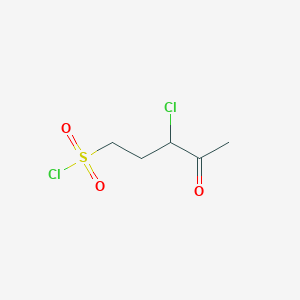
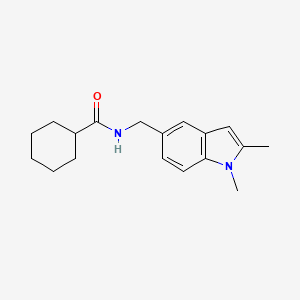

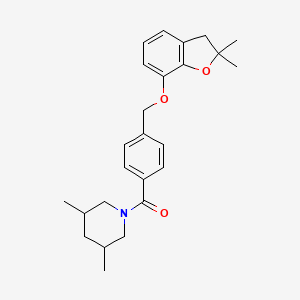
![6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943326.png)
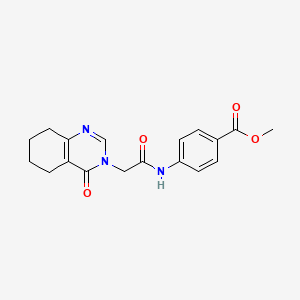
![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)
![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)
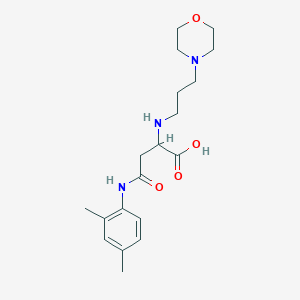
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2943333.png)
![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)